N-(4-aminophenyl)cyclohexanecarboxamide

Description

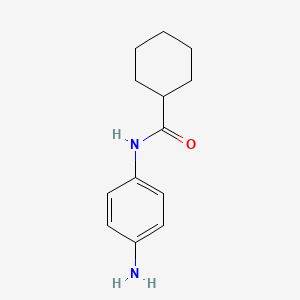

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDOHKBVYCOAKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-aminophenyl)cyclohexanecarboxamide synthesis mechanism

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)cyclohexanecarboxamide

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexanecarboxamide group attached to a p-phenylenediamine core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The carboxamide linkage is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmacologically active molecules. The presence of a primary aromatic amine offers a reactive handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex target structures, including polymers and drug candidates. The cyclohexyl group adds lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic properties.

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthesis.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is primarily achieved through standard amidation reactions. The choice of strategy depends on factors such as starting material availability, desired purity, and scalability. Two principal, field-proven routes are discussed herein:

-

Route A: Direct Acylation of p-Phenylenediamine. A convergent and atom-economical one-step approach.

-

Route B: Two-Step Synthesis via a Nitro Intermediate. A linear approach that offers advantages in selectivity and purification.

Route A: Direct Acylation of p-Phenylenediamine

This method represents the most direct pathway, involving the formation of an amide bond between p-phenylenediamine and an activated form of cyclohexanecarboxylic acid.

Mechanism and Rationale

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging and requires high temperatures (often exceeding 160-180°C) to drive off water, conditions which are unsuitable for many functionalized molecules.[1] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of its carbonyl carbon. The most common and effective method for this is the conversion of cyclohexanecarboxylic acid into cyclohexanecarbonyl chloride.

Step 1: Activation of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2][3]

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the highly electrophilic acyl chloride.

Step 2: Nucleophilic Acyl Substitution

The resulting cyclohexanecarbonyl chloride is then reacted with p-phenylenediamine. The nitrogen atom of one of the amino groups on p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.

A crucial aspect of this step is the management of the hydrochloric acid (HCl) byproduct. The HCl generated will protonate any available amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to act as an HCl scavenger.[2][3]

A potential complication is di-acylation, where both amino groups of p-phenylenediamine react. This can be mitigated by carefully controlling the stoichiometry, typically by using a slight excess of the diamine relative to the acyl chloride and adding the acyl chloride solution dropwise to the diamine solution to maintain a low instantaneous concentration of the acylating agent.

Visualizing the Workflow: Direct Acylation

Caption: Workflow for the direct acylation of p-phenylenediamine.

Experimental Protocol: Direct Acylation

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

p-Phenylenediamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask fitted with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude cyclohexanecarbonyl chloride.[3]

-

Amide Formation: In a separate flask, dissolve p-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this solution to 0°C in an ice bath.

-

Dissolve the crude cyclohexanecarbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled diamine solution with vigorous stirring over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess diamine and triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Route B: Two-Step Synthesis via a Nitro Intermediate

This linear approach first involves the acylation of p-nitroaniline, followed by the chemical reduction of the nitro group to an amine. This strategy is often employed to enhance selectivity and simplify purification, as p-nitroaniline has only one nucleophilic site, eliminating the risk of di-acylation.

Mechanism and Rationale

Step 1: Acylation of p-Nitroaniline

The mechanism is identical to the acylation step in Route A (nucleophilic acyl substitution). Cyclohexanecarbonyl chloride is reacted with p-nitroaniline in the presence of a base like triethylamine or pyridine to form N-(4-nitrophenyl)cyclohexanecarboxamide.[2] The electron-withdrawing nitro group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, but the reaction still proceeds efficiently under standard conditions.

Step 2: Reduction of the Nitro Group

The intermediate, N-(4-nitrophenyl)cyclohexanecarboxamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Several reliable methods exist for this transformation:

-

Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The reaction is carried out under a hydrogen atmosphere (H₂) using a metal catalyst, most commonly palladium on an activated carbon support (Pd/C).[2] The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction. The only byproduct is water, which simplifies the work-up.

-

Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. This method is robust and cost-effective but can require a more rigorous aqueous work-up to remove metal salts.

Visualizing the Workflow: Nitro Intermediate Route

Caption: Workflow for the two-step synthesis via a nitro intermediate.

Experimental Protocol: Nitro Intermediate Route

Materials:

-

Cyclohexanecarbonyl chloride (prepared as in Route A)

-

p-Nitroaniline

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source

-

Celite®

Procedure:

-

Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide: In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C.

-

Add a solution of cyclohexanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Perform an aqueous work-up as described in Route A (wash with water, 1 M HCl, sat. NaHCO₃, brine). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid, N-(4-nitrophenyl)cyclohexanecarboxamide, is often of sufficient purity for the next step, but can be recrystallized if necessary.[2]

-

Reduction to this compound: Dissolve the crude N-(4-nitrophenyl)cyclohexanecarboxamide from Step 4 in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

-

Seal the vessel, evacuate the air, and introduce hydrogen gas (via a balloon or a pressurized reactor).

-

Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or ethyl acetate).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound. Recrystallize if further purification is required.

Data Summary and Comparison

The selection of a synthetic route often involves a trade-off between the number of steps, overall yield, and ease of purification.

| Parameter | Route A: Direct Acylation | Route B: Nitro Intermediate |

| Key Reactants | Cyclohexanecarboxylic acid, p-Phenylenediamine | Cyclohexanecarboxylic acid, p-Nitroaniline |

| Number of Steps | 1 (plus activation) | 2 (plus activation) |

| Key Challenge | Controlling di-acylation | Requires an additional reduction step |

| Advantages | More convergent, fewer steps, potentially higher overall yield. | Excellent selectivity (no di-acylation), simpler purification of the amide intermediate. |

| Disadvantages | Risk of di-acylation requires careful stoichiometric control; purification can be more complex. | Longer linear sequence; requires handling of hydrogenation catalysts and equipment. |

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic chemistry principles. The direct acylation of p-phenylenediamine (Route A) offers an efficient, one-pot conversion but requires careful control to prevent the formation of di-substituted byproducts. The two-step approach via a nitro intermediate (Route B) provides a more controlled and selective pathway, circumventing the issue of di-acylation at the cost of an additional synthetic step. The choice between these methods will be dictated by the specific requirements of the research or development program, including scale, purity requirements, and available equipment. Both routes are robust and provide a solid foundation for the production of this versatile chemical intermediate.

References

- ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- BenchChem. (2025). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.

- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine.

- YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.

- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

- National Center for Biotechnology Information. (n.d.). trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate. PubChem.

Sources

An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

N-(4-aminophenyl)cyclohexanecarboxamide is a bifunctional organic molecule that incorporates three key structural motifs: a cyclohexane ring, an amide linkage, and a p-phenylenediamine moiety. This unique combination makes it a valuable intermediate and building block in medicinal chemistry and materials science. The cyclohexane group provides a non-planar, lipophilic scaffold, the amide bond offers hydrogen bonding capabilities and structural rigidity, and the primary aromatic amine serves as a versatile nucleophilic handle for further chemical elaboration.

This guide provides a comprehensive technical overview of this compound, consolidating its chemical structure, physicochemical properties, a detailed synthetic protocol, and expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers utilizing this compound in synthetic applications, particularly in the exploration of new chemical entities for drug discovery.

Chemical Identity and Molecular Structure

The fundamental structure of this compound is defined by a cyclohexanecarbonyl group N-acylated to 1,4-diaminobenzene. This arrangement results in a molecule with distinct hydrophilic (amine) and hydrophobic (cyclohexyl) regions.

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)cyclohexanecarboxamide

Introduction

N-(4-aminophenyl)cyclohexanecarboxamide is a bifunctional organic molecule featuring a saturated carbocyclic ring and an aromatic amine. This structure is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex derivatives. The amide linkage provides conformational rigidity and specific hydrogen bonding capabilities, while the primary aromatic amine offers a reactive site for further functionalization.

Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required for scientific integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential for unambiguous verification.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the compound, and more importantly, its ability to form hydrogen bonds allows for the clear observation of the exchangeable N-H protons of the amide and amine groups, which might otherwise be broadened or unobservable in less polar solvents like chloroform-d (CDCl₃).

A standard analysis involves acquiring a ¹H spectrum, a ¹³C spectrum, and often two-dimensional (2D) correlation spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign all signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is typically used as the primary internal reference.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Acquire data using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz during processing to improve resolution.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]

-

Data Presentation & Interpretation

The structural integrity of this compound is confirmed by matching the observed signals to their expected chemical environments.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Amide N-H | ~9.7 | Singlet, broad | 1H | - | Deshielded proton on nitrogen adjacent to a carbonyl group. |

| C2-H, C6-H | ~7.35 | Doublet | 2H | ~121 | Aromatic protons ortho to the amide group, deshielded by its electron-withdrawing effect. |

| C3-H, C5-H | ~6.55 | Doublet | 2H | ~114 | Aromatic protons ortho to the electron-donating amine group, shielded. |

| Amine NH₂ | ~4.9 | Singlet, broad | 2H | - | Protons on the electron-rich aromatic amine. |

| C1'-H | ~2.2 | Multiplet | 1H | ~45 | Methine proton alpha to the carbonyl group. |

| C2'-H, C6'-H (ax, eq) | ~1.6-1.8 | Multiplet | 4H | ~30 | Methylene protons on the cyclohexyl ring. |

| C3'-H, C5'-H (ax, eq) | ~1.2-1.4 | Multiplet | 4H | ~26 | Methylene protons on the cyclohexyl ring. |

| C4'-H (ax, eq) | ~1.1-1.3 | Multiplet | 2H | ~25 | Methylene protons on the cyclohexyl ring. |

| C=O | - | - | - | ~175 | Carbonyl carbon, highly deshielded. |

| C1 | - | - | - | ~145 | Aromatic carbon bearing the amine group. |

| C4 | - | - | - | ~130 | Aromatic carbon bearing the amide group. |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary slightly.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Selecting the Right Ionization Technique

For a molecule like this compound, which has basic nitrogen atoms and is relatively polar, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. The analysis would be performed in positive ion mode to facilitate the protonation of the amine or amide groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters (Positive Mode):

-

Capillary Voltage: +3.5 to +4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to facilitate desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). High-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Data Presentation & Interpretation

The primary goal is to identify the molecular ion peak and confirm it matches the calculated exact mass.

Table 2: Predicted Mass Spectrometry Data (ESI+)

| Ion Species | Calculated Exact Mass | Predicted m/z |

| [M] (C₁₃H₁₈N₂O) | 218.1419 | - |

| [M+H]⁺ | 219.1492 | 219.1492 |

| [M+Na]⁺ | 241.1311 | 241.1311 |

The most abundant ion observed in the ESI+ spectrum should be the protonated molecule [M+H]⁺ at m/z ≈ 219.15. The observation of this peak, with its mass measured to within 5 ppm of the calculated value, provides strong evidence for the compound's identity and elemental formula.

Diagram 2: Analytical Workflow for Structural Confirmation

Caption: Workflow for the definitive spectroscopic characterization of the target compound.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the presence and connectivity of the cyclohexyl and aminophenyl moieties. High-resolution mass spectrometry provides an exact molecular weight, unequivocally establishing the compound's elemental composition. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical building block, thereby upholding the principles of scientific integrity in their work.

References

- Royal Society of Chemistry. (n.d.). Supplementary Data.

- Royal Society of Chemistry. (n.d.). Supporting information.

-

National Center for Biotechnology Information. (n.d.). N-(4-Aminophenyl)-N-cyclohexylacetamide. PubChem. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

- Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.

-

National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-N,2-diethylhexanamide. PubChem. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide (CAS Number 351437-78-0): A Compound Awaiting Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)cyclohexanecarboxamide, identified by CAS number 351437-78-0, is a chemical entity with a structure suggestive of potential biological activity. This technical guide aims to provide a comprehensive overview of its core characteristics, drawing upon available data for the compound and analogous structures. However, it is important to note at the outset that publicly accessible information regarding the specific synthesis, detailed physicochemical properties, and particularly the biological activity and mechanism of action of this compound is currently limited. This guide, therefore, serves as a foundational document, outlining what is known and extrapolating potential avenues for future research and application in the field of drug discovery.

Introduction and Chemical Identity

This compound is a molecule incorporating a cyclohexanecarboxamide moiety linked to a 4-aminophenyl group. The presence of both a flexible, saturated carbocyclic ring and a functionalized aromatic amine suggests the potential for diverse chemical interactions and biological recognition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 351437-78-0 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.29 g/mol | [2] |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Hypothetical Protocol

-

Dissolution of Amine: Dissolve p-phenylenediamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to scavenge the HCl byproduct.

-

Acylation: Cool the solution in an ice bath and add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Analytical Characterization (Predicted)

Due to the absence of published experimental data, the following represents a prediction of the key analytical signatures for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the p-phenylenediamine ring, likely as two doublets in the aromatic region (approx. 6.5-7.5 ppm). The protons of the cyclohexyl ring would appear as a series of multiplets in the aliphatic region (approx. 1.0-2.5 ppm). The amine (-NH₂) and amide (-NH-) protons would present as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The spectrum would display signals for the six distinct carbons of the phenyl ring and the carbons of the cyclohexyl ring. The carbonyl carbon of the amide would resonate downfield (approx. 170-180 ppm).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid, would likely provide good separation.

Potential Biological Activity and Applications in Drug Discovery (Inferred)

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Analogy to other Cyclohexanecarboxamide Derivatives

The cyclohexanecarboxamide scaffold is a component of numerous compounds with diverse pharmacological activities. Studies on various derivatives have indicated potential in areas such as:

-

Anticancer Activity: Certain cyclohexanecarboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: The cyclohexane ring is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules with pain-relieving properties.

-

Antimicrobial Activity: Some functionalized cyclohexane derivatives have demonstrated activity against bacterial and fungal strains.[3]

Role of the 4-Aminophenyl Group

The 4-aminophenyl (or p-phenylenediamine) moiety is a well-known pharmacophore. It is present in a variety of drugs and is often involved in key binding interactions with biological targets. For instance, derivatives of 4-aminophenyl compounds have been explored as:

-

Kinase Inhibitors: The amino group can act as a crucial hydrogen bond donor in the ATP-binding pocket of various kinases.[4]

-

Histone Deacetylase (HDAC) Inhibitors: The general structure shares some features with known HDAC inhibitors, which are a class of anticancer agents.[5]

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminophenyl and carboxamide groups in kinase inhibitors, a hypothetical area of investigation for this compound could be its potential to modulate cell signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Safety and Handling

Based on available supplier safety data sheets for compounds with similar structures, this compound should be handled with care in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Future Directions and Conclusion

This compound represents a molecule of interest at the intersection of known pharmacophores. However, the current lack of empirical data severely limits a thorough understanding of its properties and potential. To unlock its potential, future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by comprehensive analytical characterization (NMR, MS, IR, and elemental analysis).

-

Physicochemical Profiling: Determination of key properties such as melting point, solubility in various solvents, and lipophilicity (LogP).

-

Biological Screening: Systematic screening against a panel of biological targets, particularly protein kinases and other enzymes implicated in cancer and inflammatory diseases.

-

In Vitro and In Vivo Studies: Should initial screening yield promising results, further investigation into its mechanism of action, efficacy, and safety in cellular and animal models would be warranted.

References

- Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- Sharma, D., et al. (2011). Synthesis and antimicrobial evaluation of some new functionally substituted monocyclic and spirocyclic cyclohexane derivatives. European Journal of Medicinal Chemistry, 46(9), 4289-4297.

- U.S. Patent No. 4,366,172. (1982). 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.

- Wiley-VCH. (2007).

- CABI Digital Library.

- PubMed Central. (2009). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- PubMed. (1992). Synthesis and biological activities of fatty acid conjugates of a cyclic lactam alpha-melanotropin.

- Google Patents. Process for preparing n-(4-hydroxy-phenyl)-n'-(4'-aminophenyl)-piperazine.

- Sigma-Aldrich. N-(4-aminophenyl)cyclopentanecarboxamide hydrochloride | 1184964-73-5.

- Google Patents. US6790993B1 - 1,1-bis(4-aminophenyl)

- Chemsigma. Cyclohexanecarboxamide, N-(4-aminophenyl)- [351437-78-0].

- Oregon St

- PubChem. N-(4-aminophenyl)-N-methylcyclopentanecarboxamide.

- PubMed Central. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi.

- ACS Publications. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi.

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- PubMed. [Fatty acids of grape seed oil and its biological activity as 1,0% and 2,5% food-additive].

- PubMed. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.

- PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)

- Cheméo. Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1).

- MDPI. Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity.

- Benchchem. An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.

- PubChem. N-(4-aminophenyl)-N-methylcyclohexanesulfonamide.

- NIST WebBook. Cyclohexanecarboxamide.

- PubChem. (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)

- National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

- ChemicalBook. 4-Aminophenol(123-30-8) 1H NMR spectrum.

- ResearchGate. 1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1)....

- ResearchGate. Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-aminophenyl)-N-methylcyclopentanecarboxamide | C13H18N2O | CID 43114434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5478838A - 4-amino(alkyl)cyclohexane-1-carboxamide compound and use thereof - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthetic history of N-(4-aminophenyl)cyclohexanecarboxamide

An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties

Authored by: A Senior Application Scientist

Abstract

This compound is a synthetic carboxamide derivative that, while not extensively documented in dedicated literature, represents a confluence of chemical motifs with significant precedent in medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway, physicochemical properties, and inferred biological potential of this compound. Drawing from established methodologies for the synthesis of related N-aryl amides and the known pharmacological relevance of both the cyclohexanecarboxamide and 4-aminophenyl moieties, this document serves as a foundational resource for researchers in drug discovery and organic synthesis. Detailed experimental protocols, data summaries of related compounds, and workflow visualizations are provided to facilitate further investigation into this and similar chemical entities.

Introduction and Scientific Context

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The structural integrity and hydrogen bonding capabilities of the amide linkage make it a privileged functional group in the design of molecules that interact with biological targets. This compound incorporates two key structural features that have independently shown significant utility in drug development: the cyclohexanecarboxamide core and the N-(4-aminophenyl) group.

The cyclohexyl moiety provides a three-dimensional, conformationally flexible, and lipophilic scaffold that can enhance metabolic stability and improve oral bioavailability compared to its aromatic counterparts[1]. Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities, including anti-inflammatory and antibacterial properties[2].

The N-(4-aminophenyl) group , a derivative of p-phenylenediamine, serves as a versatile linker and a key pharmacophore in various therapeutic areas. The primary aromatic amine offers a handle for further functionalization and can participate in crucial hydrogen bonding interactions within a target's active site. Compounds bearing this moiety have been explored as inhibitors of DNA methyltransferase and as agents active against various tumors[3][4].

This guide will therefore construct a detailed technical profile of this compound, postulating its synthesis and exploring its potential based on the established significance of its constituent parts.

Proposed Synthetic History and Rationale

While a specific discovery paper for this compound is not prominent in the scientific literature, its synthesis can be logically inferred from well-established organic chemistry principles for amide bond formation[5][6][7]. The most direct and reliable approach involves the acylation of a protected p-phenylenediamine with an activated cyclohexanecarboxylic acid derivative.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to two primary starting materials: cyclohexanecarboxylic acid and p-phenylenediamine. A direct acylation of p-phenylenediamine with cyclohexanecarbonyl chloride would likely lead to a mixture of mono- and di-acylated products, as both amino groups are nucleophilic. To ensure selective mono-acylation, a protection/deprotection strategy is the most logical choice. The nitro group is an excellent precursor to the amine and can be selectively reduced, making 4-nitroaniline a suitable starting material.

The proposed forward synthesis therefore involves two key steps:

-

Amide Formation: Acylation of 4-nitroaniline with cyclohexanecarbonyl chloride.

-

Nitro Group Reduction: Reduction of the resulting N-(4-nitrophenyl)cyclohexanecarboxamide to the target compound, this compound.

This approach is analogous to the synthesis of N-(4-aminophenyl)-substituted benzamides, where a nitro-substituted aniline is first acylated, followed by reduction of the nitro group[8].

Visualization of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on standard, validated procedures for N-acylation and nitro group reduction found in the literature[8][9].

Step 1: Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide

Objective: To synthesize the nitro-intermediate via acylation of 4-nitroaniline.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

4-Nitroaniline

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude cyclohexanecarbonyl chloride. This can be used directly in the next step.

-

-

Amide Coupling:

-

In a separate flask, dissolve 4-nitroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the 4-nitroaniline solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure N-(4-nitrophenyl)cyclohexanecarboxamide.

-

Step 2: Synthesis of this compound

Objective: To reduce the nitro group to a primary amine, yielding the final product.

Materials:

-

N-(4-nitrophenyl)cyclohexanecarboxamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Catalytic Hydrogenation:

-

In a hydrogenation flask, dissolve N-(4-nitrophenyl)cyclohexanecarboxamide (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10% by weight).

-

Seal the flask and purge with hydrogen gas.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization if necessary.

-

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the activities of structurally related compounds provide a strong basis for hypothesizing its potential applications in drug discovery.

| Compound Class | Related Compound Example | Observed Biological Activity | Reference |

| Cyclohexanecarboxamide Derivatives | Amidrazone derivatives of cyclohexanecarboxylic acid | Anti-inflammatory and antinociceptive effects | [2] |

| N-(4-aminophenyl) Amides | 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Antitumor activity, particularly in slowly growing tumors | [4] |

| N-(4-aminophenyl) Amides | Analogues of SGI-1027 | Inhibition of DNA methyltransferases (DNMTs) | [3] |

Based on this precedent, this compound could be a valuable candidate for screening in several therapeutic areas:

-

Oncology: The presence of the N-(4-aminophenyl)amide structure suggests potential as an antitumor agent or as a scaffold for developing enzyme inhibitors relevant to cancer, such as DNMTs[3][4].

-

Anti-inflammatory Agents: The cyclohexanecarboxamide core is found in molecules with anti-inflammatory properties[2].

-

Antibacterial Agents: Various derivatives of cyclohexane carboxylic acid have demonstrated antibacterial activity[2].

The primary amine of the final compound also provides a reactive handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties (Predicted)

The following properties are predicted based on the chemical structure and can be used as a baseline for experimental characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. |

| XLogP3-AA (Predicted) | ~2.0-2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Conclusion

This compound is a synthetically accessible molecule that combines two pharmacologically relevant scaffolds. Although its specific discovery and biological profile are not yet defined in the literature, this guide provides a robust, scientifically-grounded framework for its synthesis and potential applications. The detailed protocols and rationale presented herein are intended to empower researchers in medicinal chemistry and drug development to explore this and related compounds, potentially unlocking new therapeutic agents for a variety of diseases. The self-validating nature of the proposed synthetic route, based on high-yielding and well-understood chemical transformations, ensures a high probability of success for its preparation and subsequent investigation.

References

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.[Link]

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications.[Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.[Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.[Link]

-

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. MDPI.[Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.[Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.[Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.[Link]

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.[Link]

-

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. PubMed Central.[Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal.[Link]

-

Mild and Useful Method for N-Acylation of Amines | Request PDF. ResearchGate.[Link]

-

Figure 2 from Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-2-from-Synthesis-of-p-Phenylenediamine-(-using-Cho-Lim/5c23e618f431665a329d47913e114138e0797f1f]([Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.[Link]

- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.

-

Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ResearchGate.[Link]

-

Show how you would use appropriate acyl chlorides and amines to... Filo.[Link]

-

Synthesis and biological importance of amide analogues. Pulsus Group.[Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. NIH.[Link]

-

Amide formation from acyl chloride (video). Khan Academy.[Link]

-

THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org.[Link]

Sources

- 1. Buy Cyclohexenecarboxamide | 112170-66-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-aminophenyl)cyclohexanecarboxamide (CAS No. 351437-78-0), a molecule of interest in pharmaceutical and materials science. This document consolidates available data on its core physical characteristics, including molecular structure and weight. It further delves into the critical aspects of its chemical stability, offering insights into its anticipated behavior under various stress conditions such as hydrolysis, thermal exposure, and photodegradation, based on the established chemistry of N-aryl amides and aminophenyl moieties. Detailed experimental protocols for the synthesis and characterization of this compound are provided to ensure scientific integrity and reproducibility. This guide is intended to be a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and stability testing.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanecarboxamide moiety and a p-aminophenyl group. The amide linkage provides structural rigidity and potential for hydrogen bonding, while the aromatic amine serves as a versatile chemical handle for further functionalization and is a known chromophore. Understanding the intrinsic physical properties and stability profile of this compound is paramount for its application in drug discovery, as a monomer in polymer synthesis, or as a scaffold in medicinal chemistry. This guide synthesizes the currently available information to provide a detailed technical overview.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 351437-78-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O | [1][2][3] |

| Molecular Weight | 218.29 g/mol | Calculated |

| InChI Key | OSDOHKBVYCOAKP-UHFFFAOYSA-N | [4] |

Physical Characteristics

While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes the available information and predicted properties based on its chemical structure.

Table 2: Physical Properties of this compound

| Property | Value | Method/Source |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Sparingly soluble in water (predicted). Soluble in polar organic solvents like methanol, ethanol, and DMSO (predicted). | Structure-based prediction |

| pKa | Not available | Experimental determination required |

Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary sites susceptible to degradation are the amide bond and the aromatic amine.

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[1][5]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding p-phenylenediamine and cyclohexanecarboxylic acid.[5]

-

Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, the hydroxide ion can directly attack the carbonyl carbon.[6] This process is generally less efficient than acid-catalyzed hydrolysis because the resulting amine anion is a poor leaving group. The products are the same: p-phenylenediamine and the salt of cyclohexanecarboxylic acid.[1][5]

The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents. The N-phenyl group can influence the rate of hydrolysis compared to N-alkyl amides.

Figure 2: General pathways for the hydrolysis of this compound.

Thermal Stability

The thermal stability of this compound will be dictated by the strength of its covalent bonds. Amide bonds are generally thermally stable. However, at elevated temperatures, decomposition can occur. The presence of the aromatic amine may also influence the thermal degradation pathway. Aromatic amines can undergo oxidation at higher temperatures, potentially leading to colored degradation products.

For N-aryl amides, thermal degradation can proceed through various mechanisms, including homolytic cleavage of the C-N bond or rearrangements. The specific decomposition pathway and onset temperature would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Photostability

The p-aminophenyl moiety in the molecule contains a chromophore that can absorb UV radiation. Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored impurities. The photodecomposition of N-alkyl amides is generally slower than that of ketones and esters.[7] However, the presence of the aniline-like structure may increase its photosensitivity. Photo-Fries rearrangement is a possible degradation pathway for N-aryl amides, leading to the migration of the acyl group to the ortho or para positions of the aniline ring.[7]

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Amidation of p-Phenylenediamine

This protocol describes a standard method for the synthesis of this compound from p-phenylenediamine and cyclohexanecarbonyl chloride.

Materials:

-

p-Phenylenediamine

-

Cyclohexanecarbonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve p-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the flask with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Figure 3: Workflow for the synthesis of this compound.

Characterization Protocols

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected for the aromatic protons of the phenyl ring, the amide N-H proton, the amino N-H protons, and the aliphatic protons of the cyclohexyl ring.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Signals should be observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl group.

5.2.2 Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Key characteristic absorptions to be observed include:

-

N-H stretching vibrations for the primary amine (typically two bands) and the secondary amide.

-

C=O stretching vibration of the amide group (amide I band).

-

N-H bending vibration of the amide group (amide II band).

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

5.2.3 Mass Spectrometry (MS)

-

Obtain a mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The molecular ion peak ([M+H]⁺ or [M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (218.29).

Conclusion

This compound is a molecule with significant potential in various scientific domains. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a robust framework based on its chemical structure and the known behavior of related compounds. The outlined synthesis and characterization protocols offer a reliable starting point for researchers to produce and verify this compound. Further experimental investigation into its melting point, solubility profile, and degradation kinetics under stressed conditions is highly recommended to fully elucidate its properties and enable its broader application.

References

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.

- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, November 3).

- Reactions of Amides - A Level Chemistry Revision Notes. (2024, January 4). Save My Exams.

- 21.

- 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.

- The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland.

- 351437-78-0 Cyclohexanecarboxamide, N-(4-aminophenyl)-. (n.d.). Chemsigma.

- Cas no 351437-78-0 (this compound). (n.d.). Molbase.

- N-(4-aminophenyl)cyclopentanecarboxamide hydrochloride | 1184964-73-5. (n.d.). Sigma-Aldrich.

- Cyclohexanecarboxamide, N-(4-aminophenyl)- [351437-78-0]. (n.d.). Chemsigma.

- N-(4-Aminophenyl)-cyclohexanecarboxamide | 351437-78-0. (n.d.). Sigma-Aldrich.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 351437-78-0 Cyclohexanecarboxamide, N-(4-aminophenyl)- [chemsigma.com]

- 3. N-(4-Aminophenyl)-cyclohexanecarboxamide [sigmaaldrich.com]

- 4. 351437-78-0(this compound) | Kuujia.com [es.kuujia.com]

- 5. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. drum.lib.umd.edu [drum.lib.umd.edu]

A Theoretical and Computational Roadmap for N-(4-aminophenyl)cyclohexanecarboxamide: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of N-(4-aminophenyl)cyclohexanecarboxamide, a molecule with potential pharmacological relevance. In the absence of extensive experimental data for this specific compound, this document outlines a robust, multi-faceted in-silico approach, leveraging established computational methodologies to predict its physicochemical properties, potential biological targets, and drug-likeness. This guide is intended for researchers, medicinal chemists, and computational scientists in the field of drug discovery and development, offering a blueprint for the virtual assessment of novel chemical entities. We will detail the application of Density Functional Theory (DFT) for electronic structure analysis, molecular docking for target identification and binding affinity prediction, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each section is designed to be a self-contained protocol, explaining not just the "how" but also the "why" behind each computational experiment, ensuring a rigorous and scientifically sound investigation.

Introduction: The Rationale for a Computational Approach

This compound is a small molecule featuring a carboxamide linker between a cyclohexyl and an aminophenyl group. While information on this specific molecule is sparse in current literature, the carboxamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[1] The structural motifs within this compound, namely the flexible cyclohexyl ring and the aromatic aminophenyl group, suggest its potential to interact with biological macromolecules.

Given the nascent stage of investigation for this compound, a computational-first approach offers a time- and resource-efficient pathway to elucidate its fundamental properties and guide future experimental work. By employing a suite of theoretical and computational tools, we can build a comprehensive profile of the molecule, from its electronic and structural characteristics to its potential interactions with protein targets and its likely pharmacokinetic profile. This in-silico assessment serves as a critical filter, identifying both promising avenues for development and potential liabilities early in the drug discovery pipeline.

This guide will therefore serve as a step-by-step protocol for a thorough computational investigation of this compound, structured as a series of virtual experiments.

Molecular Structure and Foundational Properties

Before embarking on advanced computational studies, it is essential to establish the foundational properties of this compound.

| Property | Value | Source |

| CAS Number | 351437-78-0 | |

| Molecular Formula | C13H18N2O | |

| Molecular Weight | 218.29 g/mol | Calculated |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | PubChem |

| InChI Key | Not Available |

The initial step in any computational workflow is to obtain a reliable 3D structure of the molecule. This can be achieved through software such as Avogadro, ChemDraw, or by retrieving the structure from chemical databases like PubChem if available. This initial structure will serve as the starting point for all subsequent calculations.

Theoretical Framework: Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[2] It provides insights into molecular geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations are crucial for understanding its intrinsic chemical nature.

Rationale for DFT

By performing DFT calculations, we can:

-

Optimize the molecular geometry: Determine the most stable 3D conformation of the molecule.

-

Calculate electronic properties: Analyze the distribution of electrons, which governs the molecule's reactivity.

-

Predict spectroscopic signatures: Although not the primary focus of this guide, DFT can predict IR and NMR spectra, which can be valuable for future experimental validation.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing a typical DFT study on a small molecule like this compound.

Software: Gaussian, ORCA, or GAMESS are suitable software packages for this purpose.[3]

Methodology:

-

Input Structure Preparation:

-

Generate a 3D structure of this compound using a molecular editor.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p).

-

The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a more realistic environment.

-

-

Frequency Calculation:

-

After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic properties such as enthalpy and Gibbs free energy.

-

-

-

Electronic Property Analysis:

-

From the optimized structure, calculate key electronic properties:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) surface: This visualizes the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

-

Visualization of the DFT Workflow

Caption: Workflow for Density Functional Theory (DFT) analysis.

Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a cornerstone of structure-based drug design, enabling the identification of potential protein targets and the prediction of binding affinities.

Rationale for Molecular Docking

For this compound, molecular docking can help to:

-

Identify potential biological targets: By docking the molecule against a panel of disease-relevant proteins.

-

Predict binding mode: Understand how the molecule interacts with the active site of a target protein.

-

Estimate binding affinity: Provide a quantitative measure of the strength of the interaction.

Target Selection: Cyclooxygenase-2 (COX-2)

Many carboxamide-containing compounds are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[5][] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[7] Therefore, COX-2 is a rational and well-validated target for our hypothetical docking study.

Experimental Protocol: Molecular Docking

This protocol details the steps for docking this compound into the active site of human COX-2.

Software: AutoDock Vina, PyRx, or UCSF Chimera are widely used and freely available for academic use.[8][9][10]

Methodology:

-

Protein Preparation:

-

Download the crystal structure of human COX-2 from the Protein Data Bank (PDB; [Link]).[11][12][13][14][15] A suitable entry is PDB ID: 5IKR.

-

Prepare the protein for docking by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of COX-2. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.

-

-

Docking Simulation:

-

Perform the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates the binding affinity.

-

-

Results Analysis:

-

Analyze the docking results to identify the best binding pose (lowest binding energy).

-

Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

-

Visualization of the Molecular Docking Workflow

Sources

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. matlantis.com [matlantis.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. [Coxibs: cyclooxygenase-2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 12. rcsb.org [rcsb.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 15. proteopedia.org [proteopedia.org]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of N-(4-aminophenyl)cyclohexanecarboxamide

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxamide

N-(4-aminophenyl)cyclohexanecarboxamide is a synthetic organic compound featuring a central carboxamide linkage between a cyclohexyl moiety and an aminophenyl group. While extensive biological characterization of this specific molecule is not yet prevalent in public-domain literature, its structural motifs are present in numerous compounds exhibiting significant pharmacological activities. The carboxamide functional group is a cornerstone in medicinal chemistry, and the aminophenyl scaffold is a key component in molecules targeting a range of biological processes.

Notably, derivatives of N-(4-aminophenyl)-substituted benzamides have demonstrated potent inhibitory effects against critical cellular kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Furthermore, structurally related N-aryl carboxamides are being investigated for their potential in anticancer research, with proposed mechanisms involving the modulation of key signaling pathways like HIF-1α and DAPK1.[2] These precedents provide a strong rationale for the systematic in vitro evaluation of this compound as a potential therapeutic agent, particularly in the context of oncology.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the initial in vitro characterization of this compound. The proposed assays are designed to assess its cytotoxic and antiproliferative effects, and to provide initial insights into its potential mechanism of action.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties for a representative carboxamide, Cyclohexanecarboxamide, is presented in Table 1. These properties are crucial for proper compound handling, storage, and preparation of stock solutions for in vitro assays.

Table 1: Physicochemical Properties of Cyclohexanecarboxamide (Representative Compound)

| Property | Value | Unit | Source |

| Molecular Weight | 127.18 | g/mol | [3][4] |

| Normal Melting Point (Tfus) | 458.15 | K | [4] |

| Normal Boiling Point (Tboil) | 549.56 | K | [4] |

| logP (Octanol/Water) | 0.93 | [4] |

Note: These values are for the parent cyclohexanecarboxamide and should be experimentally verified for this compound.

Compound Preparation and Storage:

-

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

-

Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Phase 1: Primary Screening for Bioactivity

The initial phase of characterization focuses on determining the compound's effect on cancer cell viability and proliferation. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of its activity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Selected human cancer cell lines (e.g., HCT-116 [colon], HepG2 [liver], A549 [lung], MCF-7 [breast])[5][6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-